Cas no 84261-43-8 (2(1H)-Quinolinone,3-ethyl-4-hydroxy-1-phenyl-)

2(1H)-Quinolinone,3-ethyl-4-hydroxy-1-phenyl- structure
84261-43-8 structure
Product Name:2(1H)-Quinolinone,3-ethyl-4-hydroxy-1-phenyl-
CAS No:84261-43-8
MF:C8H7BrO2
MW:215.043981790543
CID:731831
PubChem ID:564919
Update Time:2025-04-19

2(1H)-Quinolinone,3-ethyl-4-hydroxy-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone,3-ethyl-4-hydroxy-1-phenyl-
    • bromo-acetic acid phenyl ester
    • phenyl 2-bromoacetate
    • alpha-Phenyl Bromoacetate
    • FT-0652837
    • HY-41413
    • Bromoacetic acid, phenyl ester
    • Phenyl bromoacetate #
    • F14277
    • MFCD00192391
    • Phenyl a-bromoacetate
    • SY036432
    • P1936
    • Phenylbromessigester
    • phenyl 2-bromoacetate;Phenyl bromoacetate
    • 84261-43-8
    • EN300-201713
    • SCHEMBL142256
    • 620-72-4
    • DTXSID001004566
    • AS-13087
    • Bromoacetic Acid Phenyl Ester
    • A833563
    • CS-W009102
    • Phenyl bromoacetate, 98%
    • AKOS015890253
    • Acetic acid, bromo-, phenyl ester
    • Phenyl bromoacetate
    • J-523931
    • Inchi: 1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: UEWYUCGVQMZMGY-UHFFFAOYSA-N
    • SMILES: BrCC(=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 213.96294g/mol
  • Monoisotopic Mass: 213.96294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų
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